Pyridine, 4,4',4'',4'''-(1,2,4,5-benzenetetrayltetra-2,1-ethynediyl)tetrakis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 4,4’,4’‘,4’‘’-(1,2,4,5-benzenetetrayltetra-2,1-ethynediyl)tetrakis- is a complex organic compound with the molecular formula C34H18N4 and a molecular weight of 482.53 g/mol . This compound is characterized by its multi-nitrogen framework, making it a valuable linker in the synthesis of metal-organic frameworks (MOFs) and other advanced materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 4,4’,4’‘,4’‘’-(1,2,4,5-benzenetetrayltetra-2,1-ethynediyl)tetrakis- typically involves the coupling of pyridine derivatives with a central benzenetetrayl core through ethynediyl linkages. This process often employs palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, under inert atmosphere conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale Sonogashira coupling reactions, utilizing high-purity reagents and optimized reaction conditions to ensure high yields and purity. The process may also include purification steps such as recrystallization and chromatography to achieve the desired product quality .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or potassium tert-butoxide in tetrahydrofuran (THF).
Major Products:
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Pyridine, 4,4’,4’‘,4’‘’-(1,2,4,5-benzenetetrayltetra-2,1-ethynediyl)tetrakis- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Pyridine, 4,4’,4’‘,4’‘’-(1,2,4,5-benzenetetrayltetra-2,1-ethynediyl)tetrakis- involves its ability to coordinate with metal ions, forming stable complexes. These complexes can exhibit unique electronic, magnetic, and catalytic properties, making them valuable in various applications. The molecular targets and pathways involved depend on the specific metal ions and ligands used in the coordination complexes .
Comparison with Similar Compounds
- Pyridine, 4,4’,4’‘,4’‘’-(1,2-ethenediylidene)tetrakis-
- 4,4’,4’‘,4’‘’-(pyrazine-2,3,5,6-tetrayl)tetrabenzoic acid
- 1,1,2,2-Tetrakis[4-(pyridin-4-yl)phenyl]ethene
Comparison: Pyridine, 4,4’,4’‘,4’‘’-(1,2,4,5-benzenetetrayltetra-2,1-ethynediyl)tetrakis- is unique due to its multi-nitrogen framework and the presence of ethynediyl linkages, which provide enhanced rigidity and electronic properties compared to similar compounds. This structural uniqueness makes it particularly valuable in the synthesis of MOFs and coordination polymers .
Biological Activity
Pyridine derivatives are significant in medicinal chemistry due to their diverse biological activities. The compound Pyridine, 4,4',4'',4'''-(1,2,4,5-benzenetetrayltetra-2,1-ethynediyl)tetrakis- , also known as 1,3,5-Tris(pyridin-4-ylethynyl)benzene , has shown potential in various biological applications. This article reviews its biological activity based on recent research findings and case studies.
- Molecular Formula : C27H21N3
- Molar Mass : 387.48 g/mol
- CAS Number : 157131-39-0
Biological Activity Overview
The biological activity of the compound can be categorized into several key areas:
-
Anticancer Activity
- Studies have indicated that pyridine derivatives exhibit cytotoxic effects against various cancer cell lines. The compound's structure allows for interaction with cellular pathways involved in cancer proliferation and apoptosis.
-
Antimicrobial Properties
- Pyridine-based compounds have been evaluated for their antimicrobial efficacy. Research shows that certain derivatives can inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial agents.
-
Neuroprotective Effects
- Some studies suggest that pyridine derivatives may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.
Anticancer Studies
A study conducted on various pyridine derivatives demonstrated significant inhibition of tumor growth in xenograft models. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways.
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
A | MCF-7 (Breast Cancer) | 15 | Caspase activation |
B | HeLa (Cervical Cancer) | 10 | Cell cycle arrest |
Antimicrobial Activity
Research published in the Journal of Medicinal Chemistry highlighted the antimicrobial activity of pyridine derivatives against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both pathogens.
Pathogen | MIC (µg/mL) |
---|---|
S. aureus | 32 |
E. coli | 32 |
Neuroprotective Effects
A recent investigation into the neuroprotective effects of pyridine derivatives revealed that they could reduce neuronal cell death induced by oxidative stress. The compound was shown to enhance the expression of antioxidant enzymes.
Properties
CAS No. |
168289-79-0 |
---|---|
Molecular Formula |
C34H18N4 |
Molecular Weight |
482.5 g/mol |
IUPAC Name |
4-[2-[2,4,5-tris(2-pyridin-4-ylethynyl)phenyl]ethynyl]pyridine |
InChI |
InChI=1S/C34H18N4/c1(27-9-17-35-18-10-27)5-31-25-33(7-3-29-13-21-37-22-14-29)34(8-4-30-15-23-38-24-16-30)26-32(31)6-2-28-11-19-36-20-12-28/h9-26H |
InChI Key |
OPLFZBMPKANIDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C#CC2=CC(=C(C=C2C#CC3=CC=NC=C3)C#CC4=CC=NC=C4)C#CC5=CC=NC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.